molecular formula C11H11N5O3S B5538126 N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide

N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide

Cat. No. B5538126
M. Wt: 293.30 g/mol
InChI Key: UAHGNNSDJVUDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide belongs to a class of compounds featuring the 1,3,4-oxadiazole ring, known for its therapeutic potential across various medicinal chemistry applications. The structural uniqueness of 1,3,4-oxadiazole derivatives, characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, facilitates binding with different biological targets through numerous weak interactions, enabling a wide range of bioactivities (G. Verma et al., 2019).

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives is a focal point of research due to their extensive pharmacological properties. These compounds are synthesized through various methods, including cyclization reactions that form the 1,3,4-oxadiazole ring. The structural diversity and reactivity of these derivatives make them key subjects in the development of new medicinal agents with improved efficacy and reduced toxicity (K. Paruch et al., 2019).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide, is pivotal for their biological activities. The presence of the oxadiazole ring and substituent groups such as acetylamino and pyridin-2-ylthio significantly influences their binding affinity to various enzymes and receptors, dictating the therapeutic potential and specificity of these compounds (M. Asif, 2014).

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by their functional groups, enabling a variety of chemical reactions. These properties are essential for the rational design of new compounds with targeted therapeutic actions. The oxadiazole ring serves as a versatile scaffold for further chemical modifications, enhancing the biological activity and selectivity of these molecules (A. B. Chidrawar, 2017).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic profiles and therapeutic applications. These characteristics determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, directly impacting their efficacy and safety profiles (Jing-Jing Wang et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets and resistance to metabolic degradation, are central to the pharmacological effectiveness of 1,3,4-oxadiazole derivatives. Their ability to undergo specific interactions with enzymes and receptors while maintaining stability under physiological conditions makes them valuable in drug development (S. Wenglowsky, 2013).

Scientific Research Applications

Synthesis and Antimicrobial Activity : Several studies have synthesized novel compounds with structures involving oxadiazole, pyridine, and acetamide moieties, demonstrating good antimicrobial activities. For instance, Fahim and Ismael (2019) explored the synthesis of novel sulphonamide derivatives showing antimicrobial properties, which might be structurally related to the chemical compound (Fahim & Ismael, 2019).

Fluorescent Probes for Mercury Ion : Shao et al. (2011) reported the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating their efficiency as fluorescent probes for mercury ions, indicating potential applications in environmental monitoring and analytical chemistry (Shao et al., 2011).

Corrosion Inhibitors : Research by Yıldırım and Çetin (2008) focused on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives and their evaluation as corrosion inhibitors, which suggests industrial applications, particularly in protecting metals from corrosion (Yıldırım & Çetin, 2008).

Potential Therapeutic Agents : Compounds featuring oxadiazole, pyridine, and acetamide groups have been investigated for various pharmacological activities. For example, Umar et al. (2019) described the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potent acetylcholinesterase inhibitors, highlighting their potential as therapeutic agents for diseases like Alzheimer's (Umar et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause eye irritation . The hazard statements associated with it are H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3S/c1-7(17)13-10-11(16-19-15-10)14-8(18)6-20-9-4-2-3-5-12-9/h2-5H,6H2,1H3,(H,13,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHGNNSDJVUDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-2-pyridin-2-ylsulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.